molecular formula C10H11Cl2N3S B2917581 N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 477852-00-9

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No.: B2917581
CAS No.: 477852-00-9
M. Wt: 276.18
InChI Key: JXKJORGRWDBNPP-AWNIVKPZSA-N
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Description

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a useful research compound. Its molecular formula is C10H11Cl2N3S and its molecular weight is 276.18. The purity is usually 95%.
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Biological Activity

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a synthetic compound belonging to the thiourea family, characterized by its unique chemical structure that includes a dichlorophenyl moiety and a dimethylaminomethylene group. This compound has garnered attention for its diverse biological activities, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄Cl₂N₄S, with a molar mass of approximately 319.25 g/mol. The presence of the thiourea functional group (R-NH-C(S)-NH-R') allows for significant biological interactions, including enzyme inhibition and receptor modulation.

The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various molecular targets. These interactions can lead to:

  • Enzyme Inhibition : Thioureas may inhibit enzyme activity by binding to active sites or interfering with substrate binding.
  • Modulation of Signaling Pathways : The compound can interact with cellular receptors and proteins involved in signaling pathways, potentially altering cellular responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Thiourea derivatives have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds in this class can exhibit minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that thioureas can induce apoptosis in cancer cells through the modulation of specific signaling pathways and by generating reactive oxygen species (ROS) .
  • Anticonvulsant Effects : Similar compounds have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .

Case Studies and Research Findings

A selection of studies provides insight into the biological activities and mechanisms associated with thiourea derivatives:

  • Antimicrobial Studies : A study evaluating various thiourea derivatives found that certain compounds displayed remarkable activity against S. aureus, with MIC values ranging from 0.78 to 3.125 μg/mL. These compounds also inhibited key bacterial enzymes such as DNA gyrase and topoisomerase IV .
  • Anticancer Research : Research has indicated that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines. For instance, one study demonstrated that a derivative exhibited IC50 values indicative of strong cytotoxic effects on selected cancer cells .
  • Pharmacokinetics and Metabolism : Investigations into the metabolic pathways of thioureas have shown that these compounds undergo significant biotransformation in vivo, impacting their pharmacological efficacy and safety profiles .

Comparative Analysis

To better understand the biological activity of this compound compared to other thioureas, the following table summarizes key features and activities:

Compound NameMolecular FormulaKey Biological Activities
This compoundC₁₄H₁₄Cl₂N₄SAntimicrobial, anticancer
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thioureaC₁₄H₁₄Cl₂N₄SAntimicrobial
N,N-DimethylthioureaC₅H₁₂N₂SAntifungal

Properties

IUPAC Name

(3E)-1-(3,5-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,14,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJORGRWDBNPP-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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